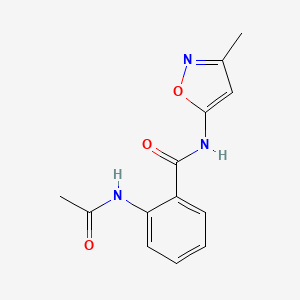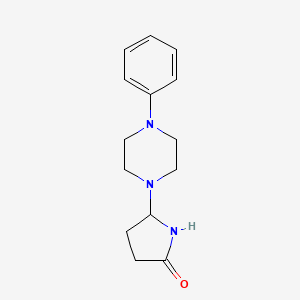
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone is a chemical compound that features a piperazine ring substituted with a phenyl group and a pyrrolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone typically involves the reaction of 4-phenylpiperazine with a suitable pyrrolidinone precursor. One common method involves the use of bromoacetyl bromide to form an intermediate, which is then reacted with 4-phenylpiperazine in a polar aprotic solvent . The reaction conditions often require a basic aqueous medium to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenyl and piperazine moieties can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings .
Wissenschaftliche Forschungsanwendungen
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, potentially modulating their activity. The phenyl group may enhance the compound’s binding affinity to these targets, while the pyrrolidinone moiety can influence the compound’s overall pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Substituted-phenyl)-2-(4-phenyl-1-piperazinyl)acetamides: These compounds share a similar piperazine and phenyl structure but differ in the acetamide moiety.
N-(Substituted-phenyl)-3-(4-phenyl-1-piperazinyl)propanamides: These compounds have a propanamide group instead of a pyrrolidinone moiety.
Uniqueness
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone is unique due to its specific combination of a piperazine ring, phenyl group, and pyrrolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
91703-06-9 |
|---|---|
Molekularformel |
C14H19N3O |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H19N3O/c18-14-7-6-13(15-14)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,15,18) |
InChI-Schlüssel |
JAYSDEBWXVXRSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




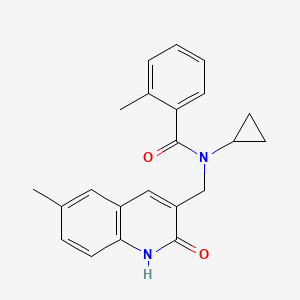
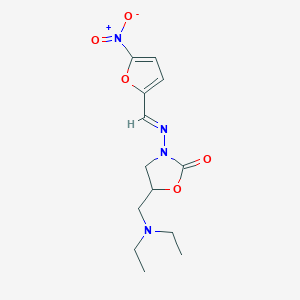
![6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B12898523.png)

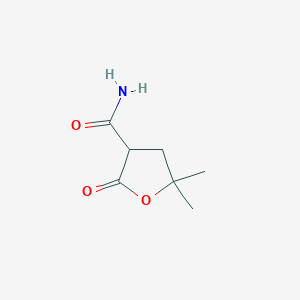
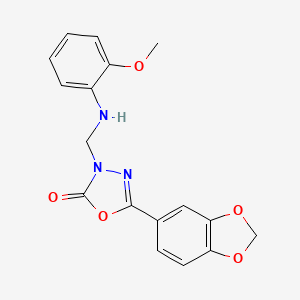
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
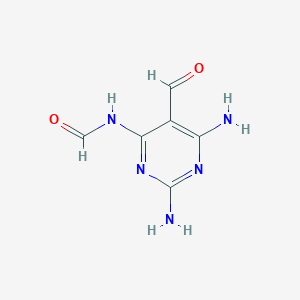
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)


